molecular formula C21H16N2O6S B14633878 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo- CAS No. 54946-60-0

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-

Cat. No.: B14633878
CAS No.: 54946-60-0
M. Wt: 424.4 g/mol
InChI Key: MURCBJRRFKMCAT-UHFFFAOYSA-N
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Description

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and its sulfonic acid and amino functional groups. The presence of these functional groups imparts unique chemical properties to the compound, making it useful in diverse research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo- typically involves multiple steps, starting from anthracene. The process includes sulfonation, nitration, reduction, and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.

    Substitution: The sulfonic acid and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve specific pH levels, temperatures, and solvents to achieve the desired transformations.

Major Products

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupt enzyme activities, and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo- lies in its specific combination of functional groups, which confer unique chemical reactivity and versatility. This makes it particularly valuable in specialized research and industrial applications where other similar compounds may not be as effective.

Properties

CAS No.

54946-60-0

Molecular Formula

C21H16N2O6S

Molecular Weight

424.4 g/mol

IUPAC Name

1-amino-4-(4-methoxyanilino)-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C21H16N2O6S/c1-29-12-8-6-11(7-9-12)23-15-10-16(30(26,27)28)19(22)18-17(15)20(24)13-4-2-3-5-14(13)21(18)25/h2-10,23H,22H2,1H3,(H,26,27,28)

InChI Key

MURCBJRRFKMCAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

Origin of Product

United States

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